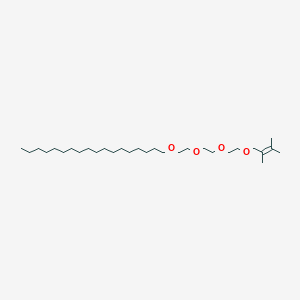
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene typically involves multi-step organic reactions. One common method includes the use of etherification reactions where appropriate alcohols are reacted with alkyl halides in the presence of a base. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. The process may include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene involves its interaction with molecular targets through its ether linkages and hydrophobic carbon chain. These interactions can affect membrane fluidity and permeability, making it useful in drug delivery systems. The pathways involved may include passive diffusion and facilitated transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol dimethyl ether: Similar in having multiple ether linkages but with a shorter carbon chain.
Polyethylene glycol: Used widely in pharmaceuticals and biotechnology, but differs in its polymeric nature.
Dioctyl ether: Another ether compound with different applications in organic synthesis and industry.
Uniqueness
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene is unique due to its specific combination of ether linkages and a long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
194168-64-4 |
|---|---|
Molecular Formula |
C30H60O4 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
1-[2-[2-[2-(2,3-dimethylbut-2-enoxy)ethoxy]ethoxy]ethoxy]octadecane |
InChI |
InChI=1S/C30H60O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31-22-23-32-24-25-33-26-27-34-28-30(4)29(2)3/h5-28H2,1-4H3 |
InChI Key |
MCCUAQYKGAKVDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCC(=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)
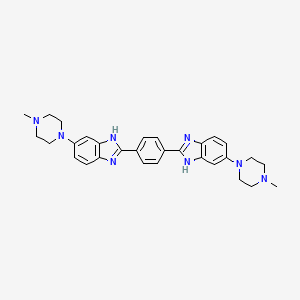
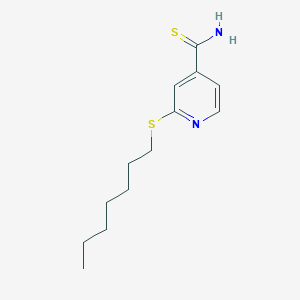

![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)
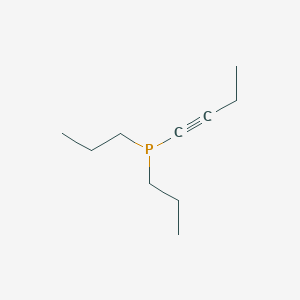

![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
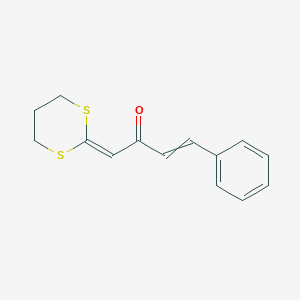
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
